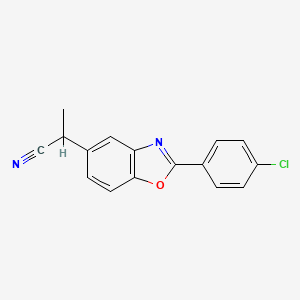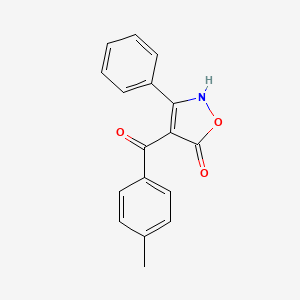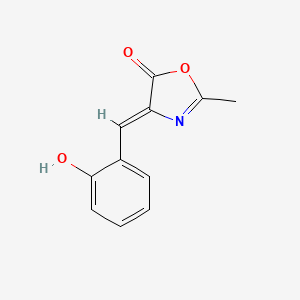
4-(2-Hydroxybenzylidene)-2-methyloxazol-5(4h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxybenzylidene)-2-methyloxazol-5(4h)-one is a chemical compound that belongs to the class of oxazoles It is characterized by the presence of a hydroxybenzylidene group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxybenzylidene)-2-methyloxazol-5(4h)-one typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-methyl-4-oxazolone. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid or ethanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxybenzylidene)-2-methyloxazol-5(4h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The hydroxybenzylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2-Hydroxybenzylidene)-2-methyloxazol-5(4h)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Hydroxybenzylidene)-2-methyloxazol-5(4h)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide
- 4-Chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol
- Benzylidene acetal derivatives
Uniqueness
4-(2-Hydroxybenzylidene)-2-methyloxazol-5(4h)-one stands out due to its unique combination of a hydroxybenzylidene group and an oxazole ring This structure imparts specific chemical and biological properties that are not commonly found in other similar compounds
Properties
CAS No. |
76834-54-3 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
(4Z)-4-[(2-hydroxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H9NO3/c1-7-12-9(11(14)15-7)6-8-4-2-3-5-10(8)13/h2-6,13H,1H3/b9-6- |
InChI Key |
JLMWAHKOLKQUBF-TWGQIWQCSA-N |
Isomeric SMILES |
CC1=N/C(=C\C2=CC=CC=C2O)/C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CC=CC=C2O)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Aminomethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12891112.png)
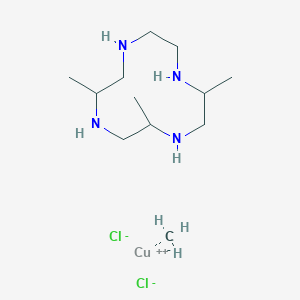
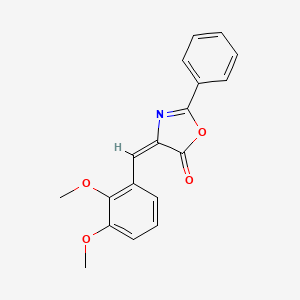
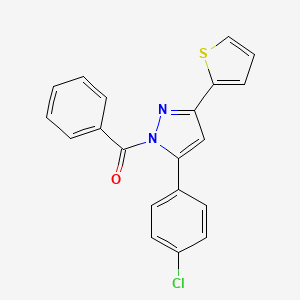

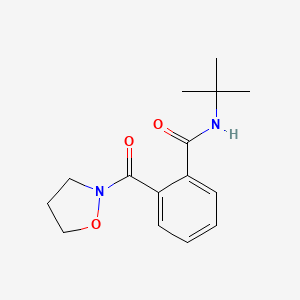
![4-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B12891160.png)
![2,6-Dibenzyl-2,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B12891165.png)
